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Compound of Interest

Compound Name: 2-BROMO-2-BUTENE

Cat. No.: B089217 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for (Z)-2-bromo-2-
butene, tailored for researchers, scientists, and professionals in drug development. It includes

key spectroscopic data, detailed experimental protocols, and a logical workflow for isomeric

differentiation.

Spectroscopic Data
The following tables summarize the key spectroscopic data for (Z)-2-bromo-2-butene. Data for

the (E)-isomer is also provided for comparative purposes, as these isomers are often present

together in mixtures.

Table 1: 1H NMR Spectroscopic Data
Compound

Chemical Shift (δ)
[ppm]

Multiplicity Assignment

(Z)-2-bromo-2-butene ~5.5-6.0 Quartet (q) =CH-

~2.0-2.5 Singlet (s) -C(Br)CH3

~1.5-2.0 Doublet (d) =CHCH3

(E)-2-bromo-2-butene ~5.5-6.0 Quartet (q) =CH-

~2.0-2.5 Singlet (s) -C(Br)CH3

~1.5-2.0 Doublet (d) =CHCH3
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Note: The 1H NMR spectra of (Z)- and (E)-2-bromo-2-butene are very similar in one-

dimensional experiments, making unambiguous distinction difficult without further analysis like

2D NMR (NOESY).[1]

Table 2: 13C NMR Spectroscopic Data
Compound Chemical Shift (δ) [ppm] Assignment

(Z)-2-bromo-2-butene ~12 (approx.) =CHCH3

~124 (approx.) =CH-

(E)-2-bromo-2-butene ~17 (approx.) =CHCH3

~126 (approx.) =CH-

Note: The chemical shifts are approximated based on data for analogous compounds like Z-

and E-but-2-ene.[2] The bromine substituent will influence the exact chemical shifts.

Table 3: Infrared (IR) Spectroscopy Data
Compound Wavenumber (cm-1) Assignment

2-bromo-2-butene (mixture of

isomers)
~2975-2860 C-H stretch (sp3)

~3040-3010 =C-H stretch (sp2)

~1640-1645 C=C stretch

~730-665 =C-H bend (Z-isomer)

~980-960 =C-H bend (E-isomer)

~650-550 C-Br stretch

Note: The out-of-plane =C-H bending vibrations are often diagnostic for distinguishing between

cis (Z) and trans (E) isomers in alkenes.[2][3][4]

Table 4: Mass Spectrometry Data
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Compound m/z Relative Intensity Assignment

2-bromo-2-butene 134/136 Varies

[M]+ (Molecular ion

peak, showing

bromine isotope

pattern)

55 High [C4H7]+

29 High [C2H5]+

27 High [C2H3]+

Note: The mass spectrum is characterized by the presence of the molecular ion peak as a

doublet with approximately equal intensity, which is characteristic of a compound containing

one bromine atom (79Br and 81Br isotopes).[5][6]

Experimental Protocols
The following are general experimental protocols for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of the liquid (Z)-2-bromo-2-butene sample is dissolved

in a deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

1H NMR Acquisition: The 1H NMR spectrum is acquired on a 400 MHz (or higher)

spectrometer.[7] Key parameters include a sufficient number of scans to obtain a good

signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that

encompasses all expected proton resonances.

13C NMR Acquisition: The 13C NMR spectrum is acquired on the same instrument. Proton

decoupling is typically used to simplify the spectrum to single lines for each unique carbon

atom.[8] A larger number of scans is usually required for 13C NMR due to the low natural

abundance of the 13C isotope.[9]
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Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the

resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the

internal TMS standard.

Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample, a drop of (Z)-2-bromo-2-butene is placed

between two KBr or NaCl plates to form a thin film.[10] Alternatively, for Attenuated Total

Reflectance (ATR)-FTIR, a drop of the sample is placed directly onto the ATR crystal.[11][12]

Background Spectrum: A background spectrum of the clean, empty sample holder (KBr/NaCl

plates or ATR crystal) is recorded.

Sample Spectrum Acquisition: The prepared sample is placed in the spectrometer, and the

IR spectrum is recorded, typically in the range of 4000-400 cm-1.[11] Multiple scans are

averaged to improve the signal-to-noise ratio.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as

a function of wavenumber (cm-1). The background spectrum is automatically subtracted from

the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass

spectrometer, often via a gas chromatograph (GC-MS) for separation of isomers and

impurities.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample

molecules in the gas phase are bombarded with a high-energy electron beam (typically 70

eV), causing ionization and fragmentation.[13][14]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of relative ion abundance versus m/z.[3]
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Mandatory Visualization
The following diagram illustrates a logical workflow for the spectroscopic identification and

differentiation of (Z)- and (E)-2-bromo-2-butene.
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Spectroscopic Techniques

Data Interpretation

Isomer Identification

2-bromo-2-butene
(Isomeric Mixture)

GC-MS FT-IR Spectroscopy 1D NMR (1H, 13C)
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Caption: Workflow for the spectroscopic identification of (Z)- and (E)-2-bromo-2-butene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b089217?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

